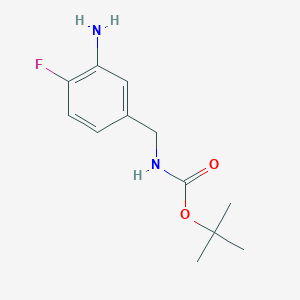![molecular formula C16H22BrNO4 B6236809 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate CAS No. 189580-32-3](/img/no-structure.png)
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a chemical compound with the CAS Number: 2639391-75-4 . It has a molecular weight of 358.28 . The IUPAC name for this compound is tert-butyl (S)- (1- (benzyloxy)-4-bromobutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the stereochemistry of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, tert-butyl carbamates are known to participate in various reactions. For instance, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They also participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.28 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves the protection of the amine group, followed by the bromination of the alpha carbon, and then the coupling of the protected amine with the brominated ketone.", "Starting Materials": [ "tert-butyl carbamate", "benzyl alcohol", "4-bromo-3-oxobutan-2-yl bromide", "triethylamine", "diisopropylcarbodiimide", "N,N-dimethylformamide", "dichloromethane", "sodium bicarbonate", "brine" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with benzyl alcohol and diisopropylcarbodiimide in N,N-dimethylformamide to form tert-butyl N-benzylcarbamate", "Bromination of the alpha carbon of 4-bromo-3-oxobutan-2-yl bromide with sodium bicarbonate in dichloromethane to form 4-bromo-3-oxobutan-2-yl bromide", "Coupling of tert-butyl N-benzylcarbamate with 4-bromo-3-oxobutan-2-yl bromide using triethylamine in dichloromethane to form tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate", "Deprotection of the benzyl group using hydrogenation or another suitable method" ] } | |
CAS-Nummer |
189580-32-3 |
Molekularformel |
C16H22BrNO4 |
Molekulargewicht |
372.3 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




